molecular formula C19H14BrF3N2OS2 B3897338 5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No. B3897338
M. Wt: 487.4 g/mol
InChI Key: UQEZOVJKTGKDND-CXUHLZMHSA-N
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Description

The compound “5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one” is a complex organic molecule . It has a molecular formula of C19H14BrF3N2OS2. The compound contains several functional groups, including a bromo group, a dimethylamino group, a trifluoromethyl group, and a thiazolidinone group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The bromo group, dimethylamino group, and trifluoromethyl group are all attached to different carbon atoms in the molecule . The thiazolidinone group, which contains a five-membered ring with nitrogen, sulfur, and oxygen atoms, is another key feature of the molecule .


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its various functional groups. For instance, the bromo group could potentially undergo nucleophilic substitution reactions . The dimethylamino group might participate in acid-base reactions, given its basic nature . The thiazolidinone group could also be involved in various reactions due to the presence of reactive nitrogen, sulfur, and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, the presence of polar groups like the dimethylamino group and the trifluoromethyl group could enhance the compound’s solubility in polar solvents .

Future Directions

The compound “5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one” and related compounds could be subjects of future research due to their complex structures and potential biological activities . Further studies could explore their synthesis, properties, reactivity, and potential applications in various fields.

properties

IUPAC Name

(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF3N2OS2/c1-24(2)15-7-6-11(8-14(15)20)9-16-17(26)25(18(27)28-16)13-5-3-4-12(10-13)19(21,22)23/h3-10H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZOVJKTGKDND-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 2
5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

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